2',3'-Dithiouridine 2',3'-Dithiouridine
Brand Name: Vulcanchem
CAS No.: 156592-92-6
VCID: VC20778638
InChI: InChI=1S/C9H12N2O4S2/c12-3-4-6(16)7(17)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12,16-17H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)S)S
Molecular Formula: C₉H₁₂N₂O₄S₂
Molecular Weight: 276.3 g/mol

2',3'-Dithiouridine

CAS No.: 156592-92-6

Cat. No.: VC20778638

Molecular Formula: C₉H₁₂N₂O₄S₂

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dithiouridine - 156592-92-6

Specification

CAS No. 156592-92-6
Molecular Formula C₉H₁₂N₂O₄S₂
Molecular Weight 276.3 g/mol
IUPAC Name 1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis(sulfanyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H12N2O4S2/c12-3-4-6(16)7(17)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12,16-17H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1
Standard InChI Key JEDWTZSNVOKYLT-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)S)S
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)S)S
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)S)S

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator